molecular formula C18H18FNO4 B2961782 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid CAS No. 329929-26-2

4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid

Cat. No.: B2961782
CAS No.: 329929-26-2
M. Wt: 331.343
InChI Key: NEZRZWNXIDUQFQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the fluorophenyl and methoxyphenyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene with methoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

  • Amide Coupling: The fluorophenyl and methoxyphenyl components are coupled using an amide coupling reagent, such as carbodiimides (e.g., DCC or EDC), to form the amide bond.

  • Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or amines.

  • Substitution: Substitution reactions can introduce different substituents on the aromatic rings, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid has diverse applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: The compound's potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases related to inflammation and oxidative stress.

  • Industry: Its unique chemical properties can be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical reactions within cells. Its molecular targets could include enzymes involved in inflammatory responses or oxidative stress pathways.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid: This compound shares the fluorophenyl group but lacks the methoxyphenyl and butanoic acid moieties.

  • 4-(4-Methoxyphenyl)butanoic acid: This compound has the methoxyphenyl group but lacks the fluorophenyl group.

  • 4-(4-Fluorophenyl)-2-(aminomethyl)-4-oxobutanoic acid: This compound is similar but has a simpler structure without the methoxyphenyl group.

Uniqueness: 4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid is unique due to its combination of fluorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-24-15-8-2-12(3-9-15)11-20-16(18(22)23)10-17(21)13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZRZWNXIDUQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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